molecular formula C17H26N2O2 B7470162 1-benzyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

1-benzyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

Cat. No.: B7470162
M. Wt: 290.4 g/mol
InChI Key: DXOYKNWHDWEMSY-UHFFFAOYSA-N
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Description

1-benzyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of piperidine carboxamides and is characterized by the presence of a benzyl group, a methoxypropan-2-yl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Methoxypropan-2-yl Group: This step involves the reaction of the piperidine derivative with 1-methoxypropan-2-yl chloride under basic conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxypropan-2-yl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

1-benzyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N-(1-methylethyl)piperidine-4-carboxamide
  • 1-benzyl-N-(1-ethoxypropan-2-yl)piperidine-4-carboxamide
  • 1-benzyl-N-(1-propoxypropan-2-yl)piperidine-4-carboxamide

Uniqueness

1-benzyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypropan-2-yl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

IUPAC Name

1-benzyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(13-21-2)18-17(20)16-8-10-19(11-9-16)12-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOYKNWHDWEMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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